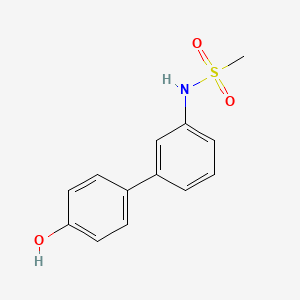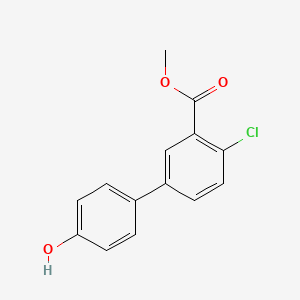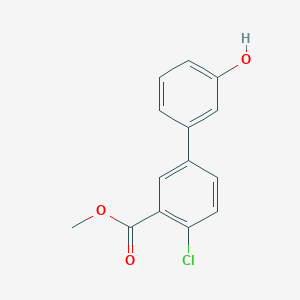
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% (3-PPCP) is a synthetic compound that has been of interest to scientists and researchers in recent years. It is a derivative of phenol, and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% is not well understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing them from damaging cell membranes and cellular processes. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% may act as a chelator, binding to metals and preventing them from causing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress in cells, as well as to reduce the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce inflammation and to have anti-inflammatory effects. Finally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce the toxicity of environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively stable and easy to synthesize, and it is also non-toxic and non-irritating. Additionally, it is relatively inexpensive to purchase. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in solutions, and it also has a relatively short shelf life.
Direcciones Futuras
There are a variety of potential future directions for research on 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, research could be conducted to explore the potential applications of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in medical and therapeutic treatments.
Métodos De Síntesis
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 3-hydroxy-2-methylpyridine with trichloroacetyl chloride in the presence of a base, such as diethylamine. This reaction yields 3-chloro-2-methylpyridine, which is then reacted with phenol in the presence of a base to form 3-pyrrolidinylcarbonylphenol. Finally, this compound is treated with sodium hydroxide to form 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of free radicals on cell membranes, as well as in studies of the effects of oxidative stress on cellular processes. It has also been used in studies of the effects of oxidative stress on the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in studies of the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
[3-(3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)18-9-1-2-10-18/h3-8,11-12,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYJASMYNJCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683636 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-77-7 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)









